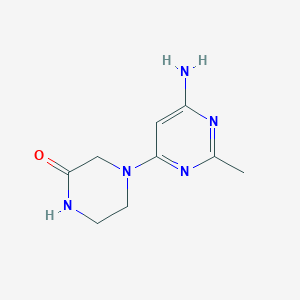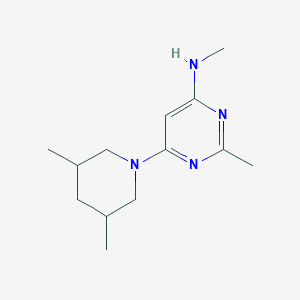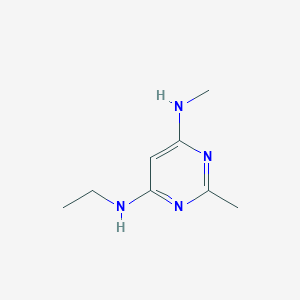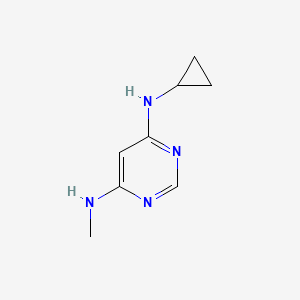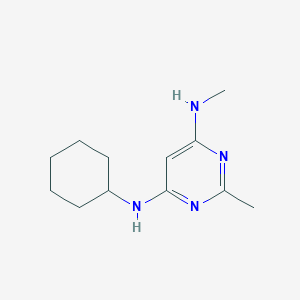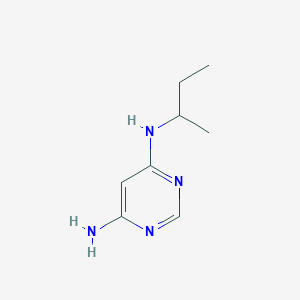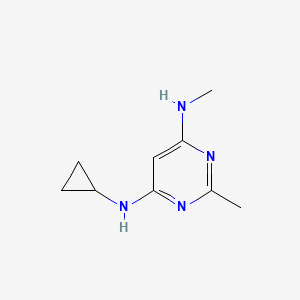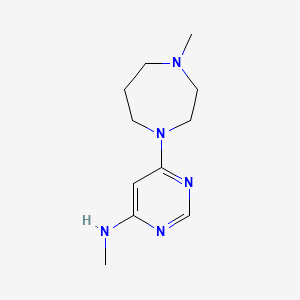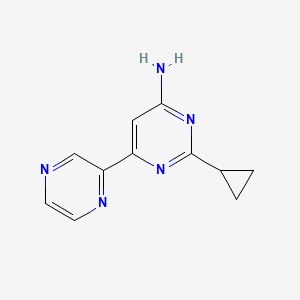
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine, also known as CPP-PY, is a novel small molecule that has been widely studied in the field of medicinal chemistry. CPP-PY is a member of the pyrimidine family of compounds and its structure is composed of two nitrogen atoms and two carbon atoms. CPP-PY has a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease.
Scientific Research Applications
Application in Cancer Research
- Scientific Field: Cancer Research
- Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of novel compounds that inhibit CDK2, a protein that is a potential target for cancer treatment . These compounds are designed to selectively target tumor cells .
- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
- Results or Outcomes: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .
Application in Collagen Prolyl-4-Hydroxylase Inhibition
- Scientific Field: Biochemistry
- Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of compounds that inhibit collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline .
- Methods of Application: The compounds were synthesized and then tested for their ability to inhibit collagen prolyl-4-hydroxylase .
- Results or Outcomes: The compounds 12m and 12q were found to be potent inhibitors of collagen prolyl-4-hydroxylase .
Application in Synthesis of Pyrido[2,3-d]pyrimidin-5-one
- Scientific Field: Organic Chemistry
- Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of pyrido[2,3-d]pyrimidin-5-one . This compound has potential applications in medicinal chemistry .
- Methods of Application: The synthesis involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .
- Results or Outcomes: The synthesis resulted in the formation of pyrido[2,3-d]pyrimidin-5-one .
Application in Antimicrobial Research
- Scientific Field: Microbiology
- Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of compounds that exhibit antimicrobial activity . These compounds are designed to combat a variety of microbial infections .
- Methods of Application: The compounds were synthesized and then tested for their ability to inhibit the growth of various microbes .
- Results or Outcomes: The synthesized compounds showed promising antimicrobial activity against a range of microbes .
Application in Antifungal Research
- Scientific Field: Mycology
- Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of compounds that exhibit antifungal activity . These compounds are designed to combat a variety of fungal infections .
- Methods of Application: The compounds were synthesized and then tested for their ability to inhibit the growth of various fungi .
- Results or Outcomes: The synthesized compounds showed promising antifungal activity against a range of fungi .
properties
IUPAC Name |
2-cyclopropyl-6-pyrazin-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-10-5-8(9-6-13-3-4-14-9)15-11(16-10)7-1-2-7/h3-7H,1-2H2,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRLTJFRQYTWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



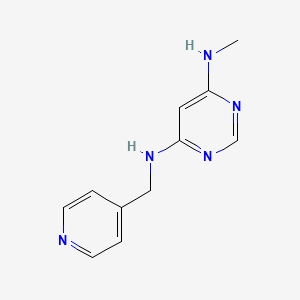
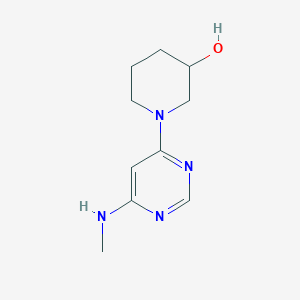
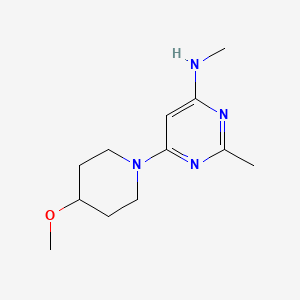
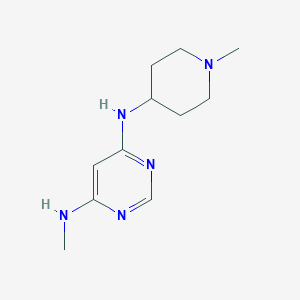
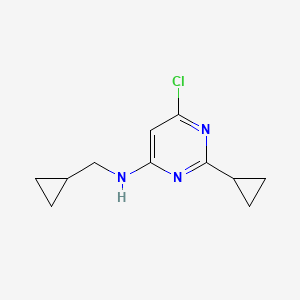
![1-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B1470672.png)
